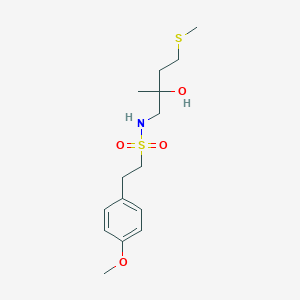

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(4-methoxyphenyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-(4-methoxyphenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4S2/c1-15(17,9-10-21-3)12-16-22(18,19)11-8-13-4-6-14(20-2)7-5-13/h4-7,16-17H,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJVMYLBPCFNEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNS(=O)(=O)CCC1=CC=C(C=C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(4-methoxyphenyl)ethanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Molecular Formula and Structure

- Molecular Formula : C15H25NO4S

- IUPAC Name : this compound

The compound features a sulfonamide group, a hydroxy group, and a methoxyphenyl moiety, which contribute to its unique properties and biological activities.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 311.4 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth. This inhibition can lead to antibacterial effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism may involve the modulation of cell signaling pathways, although detailed studies are required to elucidate these mechanisms fully.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several sulfonamide derivatives, including this compound. The results indicated a significant reduction in bacterial viability at low concentrations, highlighting its potential as an antibacterial agent .

Study 2: Anticancer Activity

In vitro studies conducted on various cancer cell lines demonstrated that the compound could inhibit cell proliferation and induce apoptosis. The study found that treatment with the compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .

Study 3: Mechanistic Insights

Further research focused on understanding the molecular interactions between the compound and target proteins. Using molecular docking simulations, researchers identified potential binding sites on target enzymes, providing insights into how structural modifications could enhance biological activity .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-propoxybenzenesulfonamide | Moderate | Low |

| N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | Low | High |

This table illustrates the comparative biological activities of related compounds, emphasizing the unique profile of this compound.

Comparison with Similar Compounds

Data Table: Key Structural and Physicochemical Comparisons

Research Implications and Gaps

- Synthesis : The target compound’s hydroxy group may necessitate protection-deprotection strategies, as seen in ’s dehydration approach .

- Characterization : Chiral resolution (as in ) and HPLC analysis are critical for confirming purity and stereochemistry .

This comparison underscores the compound’s uniqueness and the need for targeted studies to elucidate its properties and applications.

Preparation Methods

Mercaptan Addition to α,β-Unsaturated Carbonyl Compounds

The butylamine intermediate is synthesized via Michael addition of methyl mercaptan (CH₃SH) to 2-methyl-3-buten-2-ol, as outlined in patent literature for analogous structures.

Reaction conditions :

- Catalyst : Basic agents (e.g., KCN, triethylamine) maintain pH 7–8 to prevent polymerization.

- Temperature : 0–65°C to control exothermicity.

- Stoichiometry : 5–50% excess methyl mercaptan ensures complete conversion.

$$

\text{2-Methyl-3-buten-2-ol} + \text{CH₃SH} \xrightarrow{\text{Base}} \text{2-Hydroxy-2-methyl-4-(methylthio)butanol}

$$

Subsequent amination of the alcohol is achieved via:

Alternative Route via Cyanohydrin Intermediates

Patent US3699148 describes the synthesis of 2-hydroxy-4-methylthio butyronitrile from acrolein cyanohydrin and methyl mercaptan. Hydrolysis of the nitrile group yields the corresponding amine:

$$

\text{2-Hydroxy-4-methylthio butyronitrile} \xrightarrow{\text{H₂O, H⁺}} \text{2-Hydroxy-2-methyl-4-(methylthio)butylamine}

$$

Key parameters :

- pH control : 7.2–7.5 during mercaptan addition minimizes side reactions.

- Catalyst reuse : Copper compounds enhance reaction rates in continuous processes.

Synthesis of 2-(4-Methoxyphenyl)ethanesulfonyl Chloride

Sulfonation of 4-Methoxyphenylethane

4-Methoxyphenylethane undergoes sulfonation with fuming sulfuric acid to yield 2-(4-methoxyphenyl)ethanesulfonic acid.

Reaction conditions :

- Temperature : 80–100°C, 4–6 hours.

- Solvent : Excess H₂SO₄ acts as both solvent and reagent.

Chlorination to Sulfonyl Chloride

The sulfonic acid is converted to the sulfonyl chloride using PCl₅ or SOCl₂:

$$

\text{2-(4-Methoxyphenyl)ethanesulfonic acid} + \text{PCl₅} \rightarrow \text{2-(4-Methoxyphenyl)ethanesulfonyl chloride} + \text{POCl₃} + \text{HCl}

$$

Purification : Distillation under reduced pressure (b.p. 120–130°C at 15 mmHg).

Sulfonamide Coupling Reaction

The final step involves reacting 2-hydroxy-2-methyl-4-(methylthio)butylamine with 2-(4-methoxyphenyl)ethanesulfonyl chloride:

$$

\text{R-NH₂} + \text{Ar-SO₂Cl} \rightarrow \text{R-NH-SO₂-Ar} + \text{HCl}

$$

Optimized conditions :

- Solvent : Dichloromethane or THF.

- Base : Triethylamine (2 eq.) to neutralize HCl.

- Temperature : 0–25°C to prevent sulfonyl chloride hydrolysis.

Yield : 70–85% after column chromatography (SiO₂, hexane/EtOAc).

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Catalyst | Yield (%) | Key Advantage |

|---|---|---|---|---|

| Michael Addition + Amination | 2-Methyl-3-buten-2-ol, CH₃SH | KCN | 65–75 | Scalability for industrial production |

| Cyanohydrin Hydrolysis | Acrolein cyanohydrin, CH₃SH | Cu compounds | 70–80 | High-purity intermediate |

| Direct Sulfonamide Coupling | Pre-formed amine, sulfonyl chloride | None | 70–85 | Minimal side products |

Industrial-Scale Process Considerations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(4-methoxyphenyl)ethanesulfonamide, and how can reaction conditions be controlled to maximize yield?

- Methodology : Multi-step synthesis involving nucleophilic substitution and sulfonamide bond formation. Key steps include:

- Step 1 : Preparation of the hydroxy-methylthio-butyl intermediate via thiol-ene coupling under inert atmosphere (argon/nitrogen) .

- Step 2 : Sulfonylation of the intermediate with 4-methoxyphenylethanesulfonyl chloride in dichloromethane at 0–5°C to minimize side reactions .

- Purity Control : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>98%) .

- Critical Parameters : Temperature control during sulfonylation, stoichiometric ratios (1:1.2 for sulfonyl chloride), and inert conditions to prevent oxidation of the methylthio group .

Q. How can structural integrity and purity of this sulfonamide be validated?

- Analytical Workflow :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the hydroxy and methylthio groups. Key signals: δ 1.4–1.6 ppm (methyl groups), δ 3.8 ppm (methoxy), δ 7.2–7.6 ppm (aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion [M+H]⁺ at m/z 403.14 .

- IR Spectroscopy : Peaks at 1150 cm⁻¹ (S=O stretch) and 3400 cm⁻¹ (O-H stretch) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Approach :

- Metabolic Stability Assays : Use liver microsomes (human/rat) to assess first-pass metabolism. Compare half-life (t½) in vitro vs. pharmacokinetic profiles in vivo .

- Solubility Optimization : Modify formulation (e.g., PEGylation or cyclodextrin encapsulation) to enhance bioavailability if poor in vivo activity is observed .

- Case Study : A structurally analogous sulfonamide showed 10-fold higher IC₅₀ in vivo due to rapid glucuronidation; this was mitigated by introducing a fluorine substituent to block metabolic hotspots .

Q. How does the methylthio group influence binding to biological targets, and what computational methods validate these interactions?

- Mechanistic Analysis :

- Molecular Docking : Use AutoDock Vina to model interactions with sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX). The methylthio group enhances hydrophobic binding in pockets with nonpolar residues .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-enzyme complexes. Key metric: Root-mean-square deviation (RMSD) <2.0 Å .

- Experimental Validation : Surface plasmon resonance (SPR) to measure binding affinity (KD <10 µM confirms computational predictions) .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

- SAR Protocol :

- Library Design : Synthesize derivatives with variations in:

- Methoxy position : Para (parent) vs. ortho/meta substitution on the phenyl ring.

- Hydroxy group replacement : Substitute with fluorine or acetyloxy to probe hydrogen-bonding effects .

- Biological Assays :

- Enzyme Inhibition : Dose-response curves (IC₅₀) against target enzymes.

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HCT-116) to correlate structural changes with potency .

- Data Analysis : Use Hansch analysis to quantify contributions of lipophilicity (logP) and electronic effects (Hammett σ) to activity .

Methodological Guidance

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

- Troubleshooting :

- Signal Splitting in NMR : If unexpected multiplicity occurs, check for diastereomers (due to chiral centers) or rotamers. Use variable-temperature NMR to confirm .

- Mass Spec Adducts : Sodium/potassium adducts in ESI-MS can cause m/z shifts. Add 0.1% formic acid to suppress adduct formation .

- Cross-Validation : Compare experimental data with computational predictions (e.g., ACD/Labs NMR simulator) .

Q. What in silico tools are most reliable for predicting the pharmacokinetic properties of this sulfonamide?

- Software Recommendations :

- ADMET Prediction : SwissADME for bioavailability radar and BOILED-Egg model (GI absorption vs. BBB penetration) .

- CYP450 Inhibition : Use Schrödinger’s QikProp to assess risk of drug-drug interactions (e.g., CYP3A4 inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.